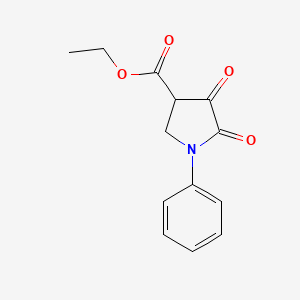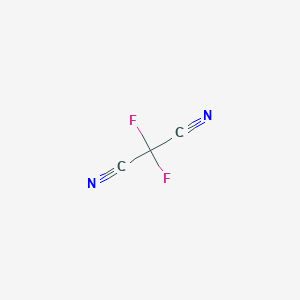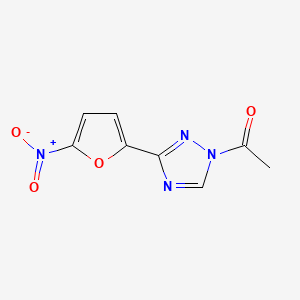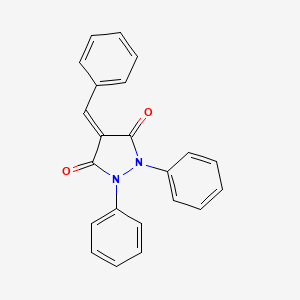
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound known for its unique chemical structure and properties.
準備方法
The synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of benzaldehyde with 1,2-diphenylpyrazolidine-3,5-dione. This reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
化学反応の分析
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation in the presence of Raney nickel converts the compound into its reduced form.
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, Raney nickel, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione has been explored for various scientific research applications:
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with molecular targets through its diketo and enolate forms. In acidic and neutral media, the compound exists in the diketo form, while in alkaline media, it forms enolate carbinols . These forms can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity.
類似化合物との比較
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives such as:
4-Ethylidene-1,2-diphenylpyrazolidine-3,5-dione: Similar in structure but shows different reactivity, especially in hydrogenation reactions.
Phenylbutazone: A well-known NSAID with a similar pyrazolidine core but different substituents, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific electronic properties and stability, which make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2652-78-0 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(16-17-10-4-1-5-11-17)22(26)24(19-14-8-3-9-15-19)23(21)18-12-6-2-7-13-18/h1-16H |
InChIキー |
IPGOIMUBZKYHNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


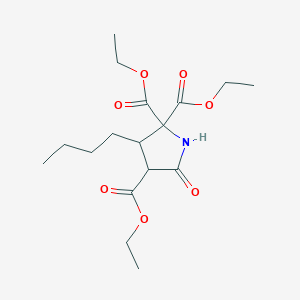
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
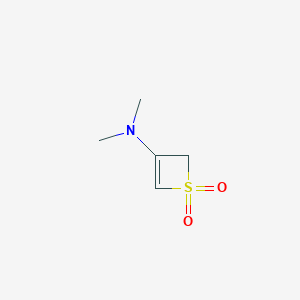
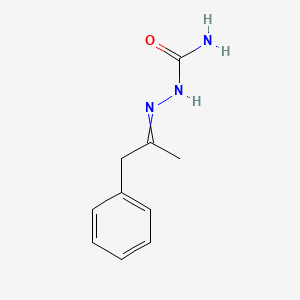
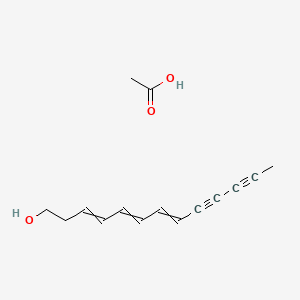

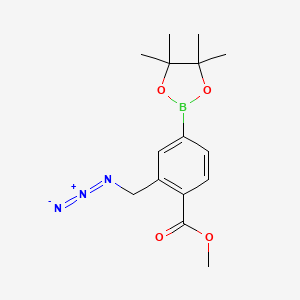
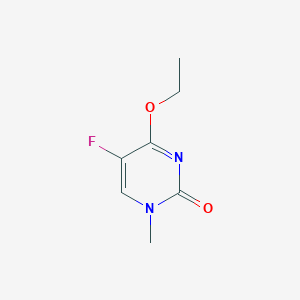

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
